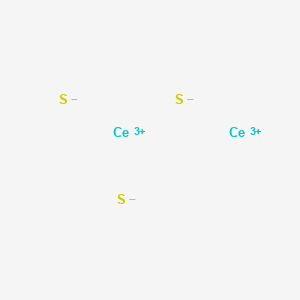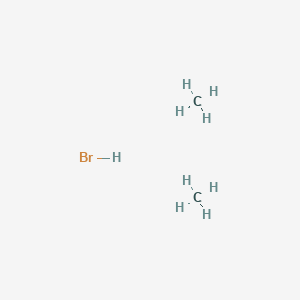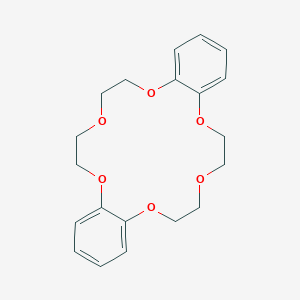
硫化セリウム
説明
Cerium sulfide (Ce2S3), also known as cerium sesquisulfide or cerium (III) sulfide, is an inorganic compound with the chemical formula Ce₂S₃. It is a sulfide salt of cerium (III) and exists in three polymorphs with different crystal structures. The compound is known for its distinctive red color and high melting point, making it a valuable material in various industrial applications .
科学的研究の応用
Cerium sulfide (Ce2S3) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a red pigment in ceramics and glass due to its distinctive color and chemical stability.
Biology and Medicine: Investigated for its potential antimicrobial properties and ability to interact with reactive oxygen species.
Industry: Utilized in high-temperature crucibles and as a catalyst in various chemical reactions.
作用機序
Target of Action
Cerium sulfide, also known as cerium sesquisulfide, is an inorganic compound with the formula Ce2S3 . It is primarily used as a red pigment due to its distinctive color and chemical stability . It has also been used in the development of potential electrochemical detection systems .
Mode of Action
Cerium sulfide’s mode of action is largely based on its physicochemical properties. It exists as three polymorphs with different crystal structures . The electrical behavior of cerium sulfide is semimetallic, and it can be fitted to the equations of conventional transport theory . The presence of vacancies introduces large effective charges which are poorly screened, leading to wide fluctuations in potential in the crystal .
Biochemical Pathways
Cerium oxide nanoparticles, which share similar properties with cerium sulfide, have been shown to interact with organisms and consequently affect their environmental transformations, reactivity, and toxicity assessment .
Pharmacokinetics
Research on cerium oxide nanoparticles, which have similar properties, suggests that information about their biodistribution in the body is necessary to assess their potential toxicity .
Result of Action
The result of cerium sulfide’s action is primarily observed in its use as a pigment. In addition, the band gap value of cerium sulfide powders can be altered through doping, resulting in a color shift from red to orange-yellow .
Action Environment
The action of cerium sulfide can be influenced by environmental factorsThe pigments tend to degrade in the presence of water or humidity to form hydrogen sulfide, which significantly limits the application possibilities .
準備方法
Synthetic Routes and Reaction Conditions: The oldest synthesis methods for cerium sulfide involve heating cerium sesquioxide (Ce₂O₃) in an atmosphere of hydrogen sulfide (H₂S) at temperatures between 900°C and 1100°C: [ \text{Ce}_2\text{O}_3 + 3 \text{H}_2\text{S} \rightarrow \text{Ce}_2\text{S}_3 + 3 \text{H}_2\text{O} ]
Newer methods utilize carbon disulfide (CS₂) gas for sulfurization, starting from cerium dioxide (CeO₂), which is reduced by CS₂ gas at temperatures of 800°C to 1000°C: [ 6 \text{CeO}_2 + 5 \text{CS}_2 \rightarrow 3 \text{Ce}_2\text{S}_3 + 5 \text{CO}_2 + \text{SO}_2 ]
Industrial Production Methods: Industrial production of cerium sulfide typically follows the above synthetic routes, with careful control of reaction conditions to ensure high purity and yield. The choice of method depends on the desired polymorph and specific application requirements .
化学反応の分析
Types of Reactions: Cerium sulfide (Ce2S3) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it reacts with bismuth compounds to form superconducting crystalline materials of the M(O,F)BiS₂ family (for M=Ce): [ 3 \text{Ce}_2\text{S}_3 + \text{Bi}_2\text{S}_3 + 2 \text{Bi}_2\text{O}_3 \rightarrow 6 \text{CeOBiS}_2 ]
Common Reagents and Conditions:
Oxidation: Cerium sulfide (Ce2S3) can be oxidized using strong oxidizing agents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Reduction: Reduction reactions often involve hydrogen gas (H₂) or other reducing agents.
Substitution: Substitution reactions may involve halides or other sulfides under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields cerium oxides, while substitution reactions can produce various cerium halides or other sulfide compounds .
類似化合物との比較
Cerium sulfide (Ce2S3) can be compared with other cerium compounds and sulfides:
Cerium (IV) oxide (CeO₂): Known for its use in catalysis and as a polishing agent. Unlike cerium sulfide, cerium oxide is a nonstoichiometric compound with a fluorite structure.
Cerium (III) selenide (Ce₂Se₃): Similar to cerium sulfide but with selenium instead of sulfur. It has different optical and electronic properties.
Samarium (III) sulfide (Sm₂S₃): Another rare earth sulfide with similar high-temperature stability but different magnetic properties.
Cerium sulfide (Ce2S3)’s unique combination of high melting point, chemical stability, and distinctive color sets it apart from these similar compounds .
特性
IUPAC Name |
cerium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXSKTNPRXHINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2S3 | |
| Record name | cerium(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cerium(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894257 | |
| Record name | Cerium(III) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-brown powder with an odor of rotten eggs; [Alfa Aesar MSDS] | |
| Record name | Cerium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12835 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12014-93-6 | |
| Record name | Cerium sulfide (Ce2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cerium sulfide (Ce2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cerium(III) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicerium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the crystal structure of γ-Ce2S3?
A1: γ-Ce2S3 adopts a body-centered cubic structure similar to Th3P4. This structure features cationic vacancies, which influence its electronic and optical properties. []
Q2: How does sodium doping affect the color of γ-Ce2S3?
A2: Sodium doping removes the vacancy bands present in γ-Ce2S3, leading to a more homogenous distribution of electronic states. This shifts the onset of f→d electronic transitions to higher energies, changing the color of the material from maroon to red-orange. []
Q3: What are the limitations of cerium sulfide pigments in specific applications?
A3: While cerium sulfide pigments offer high color strength and thermal stability, their susceptibility to degradation in the presence of water or humidity poses a challenge. Exposure to these conditions can lead to hydrogen sulfide formation, limiting their use in certain environments. []
Q4: How does the presence of cerium sulfide inclusions affect the localized corrosion of low-nickel stainless steel?
A4: Research suggests that cerium sulfide (CeS) inclusions in low-nickel stainless steel can accelerate localized corrosion. This is attributed to the difference in electron work function between CeS and the steel matrix, leading to galvanic corrosion. Notably, the volume expansion rate of pits induced by CeS is higher than those caused by other inclusions like MnS. []
Q5: What are some potential applications of cerium sulfide in solid oxide fuel cells (SOFCs)?
A5: Cerium sulfide shows promise in enhancing the sulfur tolerance of SOFC anodes. Infiltrating a Ni-GDC (nickel-gadolinia-doped ceria) anode with BaCe0.9Yb0.1O3-δ (BCYb) nanoparticles improves its performance and stability in H2S-containing fuels. The BCYb inhibits sulfur adsorption and facilitates its removal, preventing the formation of detrimental cerium sulfide and improving the anode's lifespan. []
Q6: How can cerium sulfide be used to control the microstructure of carbon steel?
A6: Adding controlled amounts of cerium sulfide to carbon steel melts can lead to the formation of fine-grained microstructures. The cerium sulfide acts as nucleation sites for grain refinement during solidification, ultimately improving the strength and toughness of the steel. []
Q7: Can cerium sulfide be used in optical cable jacket materials?
A7: Yes, research suggests incorporating cerium sulfide into outdoor anti-aging communication optical cable jacket materials. These materials, composed of various polymers and additives, benefit from cerium sulfide's properties, contributing to enhanced anti-aging characteristics, stability, and overall lifespan in harsh outdoor environments. []
Q8: Are there any applications of cerium sulfide in the field of energy storage?
A8: Cerium sulfide nanocrystals doped with Cr3+ ions have been explored for their potential use in solid-state batteries. []
Q9: Have computational methods been used to study cerium sulfide?
A9: Yes, density functional theory (DFT) calculations have provided valuable insights into the electronic structure and optical properties of cerium sulfide. These calculations have helped explain the origin of its color and the effect of doping on its electronic band structure. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)










![(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one](/img/structure/B77172.png)
